3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine
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Overview
Description
3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine is a complex organic compound that features a combination of pyridine, thiazole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The final step involves coupling the sulfonylated thiazole with a pyridine derivative using a suitable coupling agent such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and pyridine rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpiperidin-1-yl)sulfonylaniline
- 3-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}propan-1-amine
Uniqueness
What sets 3-(4-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-thiazol-2-yl)pyridine apart is its combination of a thiazole ring with a sulfonyl group and a pyridine ring. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O2S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C20H21N3O2S2/c1-15-5-4-10-23(13-15)27(24,25)18-8-2-6-16(11-18)19-14-26-20(22-19)17-7-3-9-21-12-17/h2-3,6-9,11-12,14-15H,4-5,10,13H2,1H3 |
InChI Key |
JYXAETPPUWJDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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